molecular formula C10H12N4O2 B076120 8-Ethyl-6,7-dimethylpteridine-2,4-dione CAS No. 13300-49-7

8-Ethyl-6,7-dimethylpteridine-2,4-dione

Cat. No.: B076120
CAS No.: 13300-49-7
M. Wt: 220.23 g/mol
InChI Key: FNRPHKKIHSKBAA-UHFFFAOYSA-N
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Description

8-Ethyl-6,7-dimethylpteridine-2,4-dione is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure comprising fused pyrimidine and pyrazine rings. The compound features ethyl and methyl substituents at positions 8, 6, and 7, respectively, and two ketone groups at positions 2 and 3. Pteridine derivatives are often studied for their roles in biochemistry, such as enzyme cofactors (e.g., lumazines) or drug intermediates .

Properties

CAS No.

13300-49-7

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

8-ethyl-6,7-dimethylpteridine-2,4-dione

InChI

InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16)

InChI Key

FNRPHKKIHSKBAA-UHFFFAOYSA-N

SMILES

CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C

Canonical SMILES

CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

6,7-Dimethyl-8-ribityllumazine

  • Structure : Differs by the substitution of the 8-ethyl group with a ribityl (sugar alcohol) chain.
  • Properties : The ribityl group enhances hydrophilicity, making this compound a precursor in riboflavin biosynthesis .
  • Applications : Functions as a biosynthetic intermediate, unlike 8-ethyl-6,7-dimethylpteridine-2,4-dione, which lacks a polar side chain for enzymatic recognition.

8-(2-Hydroxyethyl)-3-methyl-6,7-diphenylpteridine-2,4-dione

  • Structure : Replaces the 8-ethyl group with a hydroxyethyl moiety and introduces phenyl groups at positions 6 and 6.
  • Impact of Substituents : The hydroxyethyl group increases solubility in polar solvents, while the bulky diphenyl groups may hinder crystallinity compared to the dimethyl analog .

6,7-Diethylpteridine Derivatives

  • Structure : Ethyl groups at positions 6 and 7 instead of methyl.
  • Solubility : Increased hydrophobicity reduces aqueous solubility (e.g., 2-hydroxy-6,7-diethylpteridine has a solubility of 0.15 mg/mL at 25°C) compared to dimethyl analogs, which are likely more soluble due to lower steric bulk .

Table 1: Comparison of Pteridine-2,4-dione Derivatives

Compound Substituents (Positions) Molecular Weight Key Properties
This compound 8-Ethyl, 6,7-dimethyl ~262.3* Moderate hydrophobicity
6,7-Dimethyl-8-ribityllumazine 8-Ribityl, 6,7-dimethyl ~372.4 High polarity, biosynthetic role
8-(2-Hydroxyethyl)-3-methyl-6,7-diphenyl 8-Hydroxyethyl, 3-methyl, 6,7-diphenyl ~406.4 Enhanced solubility, steric hindrance
2-Hydroxy-6,7-diethylpteridine 2-Hydroxy, 6,7-diethyl ~264.3 Low solubility (0.15 mg/mL)

*Estimated based on analogous structures.

Non-Pteridine Dione Derivatives

Imidazolidin-2,4-diones

  • Structure : Five-membered ring with two ketones (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione).
  • Synthesis : Achieved via Strecker synthesis (70–74% yield), contrasting with pteridine derivatives that typically require multi-step heterocyclic ring formation .
  • Bioactivity : IM-3 exhibits CNS modulation, suggesting that pteridine diones may also have neurological applications if structurally optimized .

Pyran-2,4-diones

  • Structure: Six-membered lactone ring with conjugated dione groups (e.g., bis-β-enamino-pyran-2,4-dione).
  • Stability : Dominated by H...H and O...H interactions in crystal packing, whereas pteridines may rely on π-π stacking due to aromaticity .
  • Electronic Properties : Higher dipole moments (e.g., 2a: 6.43 Debye) compared to planar pteridines, influencing solubility and reactivity .

Table 2: Comparison of Dione-Containing Heterocycles

Compound Type Example Ring Size Dipole Moment (Debye) Key Interactions
Pteridine-2,4-dione 8-Ethyl-6,7-dimethyl Bicyclic ~3–4* π-π stacking
Imidazolidin-2,4-dione IM-3 5-membered Not reported Hydrogen bonding
Pyran-2,4-dione Bis-β-enamino derivative 6-membered 6.43 (Compound 2a) H...H, O...H contacts

*Theorized based on analogous structures.

Key Research Findings

Substituent Effects : Ethyl/methyl groups balance hydrophobicity and steric effects, while polar groups (e.g., ribityl or hydroxyethyl) enhance solubility but may complicate synthesis .

Biological Relevance : Imidazolidin-2,4-diones demonstrate CNS activity, suggesting pteridine analogs could be explored for similar pharmacological endpoints .

Synthetic Challenges : Pteridine derivatives require specialized heterocyclic synthesis methods, unlike imidazolidin-diones accessible via Strecker synthesis .

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